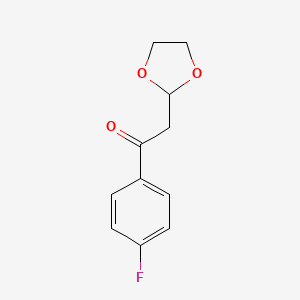

2-(1,3-Dioxolan-2-yl)-1-(4-fluoro-phenyl)-ethanone

Overview

Description

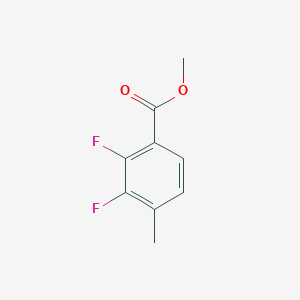

2-(1,3-Dioxolan-2-yl)-1-(4-fluoro-phenyl)-ethanone is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Formation of Complexes

Research by Canpolat and Kaya (2005) explored the synthesis of new vic-dioxime complexes derived from 1,3-dioxolan derivatives. Their study highlighted the formation of mononuclear complexes with metals such as Co(II), Ni(II), and Cu(II), suggesting potential applications in coordination chemistry. The structural assignments were supported by a variety of analytical methods, including IR, NMR, and UV–Visible spectroscopy (Canpolat & Kaya, 2005).

Photoinduced Alkylation for Synthesis of Diketones

Mosca et al. (2001) investigated the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method presents an alternative for synthesizing 1,4-diketones via radicals, showcasing the versatility of 1,3-dioxolan derivatives in organic synthesis (Mosca, Fagnoni, Mella, & Albini, 2001).

Intermediate in Fungicide Synthesis

Xie Wei-sheng (2007) described the synthesis of an intermediate crucial for the production of the fungicide difenoconazole, employing a derivative similar to the compound . The process outlined involves bromination and ketal reaction, demonstrating the compound's utility in the synthesis of agricultural chemicals (Xie Wei-sheng, 2007).

Antimicrobial and Antifungal Activities

A study by Pejchal et al. (2015) synthesized novel amides from 1,3-benzothiazole derivatives, showing comparable antibacterial and antifungal activities to standard medicines. This research suggests that derivatives of the compound could have significant biological activities (Pejchal, Pejchalová, & Růžičková, 2015).

Fungicidal Activity of Pyrazole Derivatives

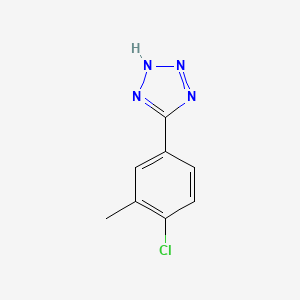

Mao, Song, and Shi (2013) reported the synthesis of pyrazole derivatives showing moderate to excellent fungicidal activity against specific fungal strains. The study illustrates the potential of 1,3-dioxolan derivatives in developing new fungicides (Mao, Song, & Shi, 2013).

Characterization and Applications in Material Science

The direct fluorination of 1,3-dioxolan-2-one to produce fluorinated derivatives for lithium battery applications was successfully demonstrated by Kobayashi et al. (2003). This research underscores the relevance of such compounds in the development of materials for energy storage technologies (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVYSYRGGRVDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)